REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[CH2:8](Cl)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[OH-].[Na+]>C(Cl)Cl.CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-]>[CH2:8]([O:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3,5.6|
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Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
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OC=1C=NC=CC1
|
Name
|
|
Quantity
|
9.45 mL
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
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CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
|
Type
|
CUSTOM
|
Details
|
The resulting yellow solution is stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The insolubles are filtered off
|
Type
|
ADDITION
|
Details
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the filtrated is diluted with CH2Cl2 and H2O
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
EXTRACTION
|
Details
|
the aq. phase is repeatedly extracted with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
Combined organic extracts are dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residual crude product is purified by flash chromatography (SiO2, CH2Cl2/MeOH 95:5)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |